molecular formula C8H18N2 B1353826 N1,N1-dimethylcyclohexane-1,2-diamine CAS No. 68173-05-7

N1,N1-dimethylcyclohexane-1,2-diamine

Cat. No. B1353826
CAS RN: 68173-05-7
M. Wt: 142.24 g/mol
InChI Key: FRDZGSBXKJXGNR-UHFFFAOYSA-N
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Description

N1,N1-dimethylcyclohexane-1,2-diamine is a chemical compound with the empirical formula C8H18N2 . It is also known as trans-N,N′-Dimethylcyclohexane-1,2-diamine . This compound serves as a ligand in various chemical reactions, particularly those involving N-alkenylation and N-alkylation of amides .


Synthesis Analysis

The synthesis of N1,N1-dimethylcyclohexane-1,2-diamine involves the appropriate functionalization of cyclohexane derivatives. While specific synthetic routes may vary, the compound can be prepared through controlled reactions of cyclohexane-1,2-diamine with methylating agents. Further details on the synthetic methods can be found in relevant literature .


Molecular Structure Analysis

The molecular structure of N1,N1-dimethylcyclohexane-1,2-diamine consists of a cyclohexane ring with two methyl groups attached to adjacent nitrogen atoms. The compound adopts a trans configuration, resulting in a chiral center. The crystallographic data indicate that it crystallizes as colorless needles in the orthorhombic crystal system .


Chemical Reactions Analysis

  • Copper-Catalyzed C-N Coupling Reactions :
    • It is involved in the preparation of N-aryl amines through reactions with aryl iodides or aryl bromides .

Physical And Chemical Properties Analysis

  • Boiling Point : Approximately 78-80°C at 18 mmHg .
  • Density : About 0.902 g/mL at 25°C .
  • Refractive Index : n20/D = 1.472 (literature value) .

Scientific Research Applications

Enantiomerically Pure Compounds Synthesis

A method has been developed to produce enantiomerically pure trans-N1,N2-dimethylcyclohexane-1,2-diamine through a sequence involving cyclohexene oxide and methylamine, followed by cyclisation and ring-opening reactions. This pathway allows for the kinetic resolution of enantiomers using tartaric acid, demonstrating the compound's utility in synthesizing optically active materials (Yan-Hong Shen et al., 2013).

Catalysis and Cross-Coupling Reactions

N1,N1-dimethylcyclohexane-1,2-diamine has been utilized as an effective ligand in metal-catalyzed cross-coupling reactions. Notably, it enabled the first method for achieving alkyl−alkyl Suzuki reactions of unactivated secondary alkyl halides with alkylboranes at room temperature, underscoring its significance in facilitating low-temperature catalytic processes (B. Saito & G. C. Fu, 2007).

Luminescent Materials

Chiral mononuclear and one-dimensional cadmium(II) complexes constructed with N1,N1-dimethylcyclohexane-1,2-diamine derivatives have been studied for their luminescent properties. The research highlights the potential application of these complexes as optical materials, offering new avenues in the development of luminescent compounds (Lin Cheng et al., 2013).

Safety And Hazards

  • Precautionary Measures : Follow safety guidelines, including proper protective equipment (PPE), handling in a well-ventilated area, and avoiding skin or eye contact. Refer to safety data sheets for detailed precautions .

properties

IUPAC Name

2-N,2-N-dimethylcyclohexane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2/c1-10(2)8-6-4-3-5-7(8)9/h7-8H,3-6,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRDZGSBXKJXGNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1CCCCC1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30498678
Record name N~1~,N~1~-Dimethylcyclohexane-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30498678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1,N1-dimethylcyclohexane-1,2-diamine

CAS RN

68173-05-7
Record name N~1~,N~1~-Dimethylcyclohexane-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30498678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
Z Zhang, W Wu, J Liao, J Li… - Chemistry–A European …, 2015 - Wiley Online Library
Herein, the first example of chloropalladation‐initiated asymmetric intermolecular carboesterification of alkenes with alkynes by using chiral amine auxiliaries is reported. The use of (1S,…
FZ Peng, ZH Shao, XW Pu… - Advanced Synthesis & …, 2008 - Wiley Online Library
Two novel bifunctional primary amine catalysts 1 (R A ,S,S) and 2 (R A ,R,R), which bear both central and axial chiral elements, have been developed to promote highly …
Number of citations: 91 onlinelibrary.wiley.com
CI Jette - 2021 - search.proquest.com
Research in the Stoltz group is focused on the development of synthetic methods for the preparation of stereochemically rich molecules and the total synthesis of complex natural …
Number of citations: 0 search.proquest.com
T Sakai, S Hirashima, Y Yamashita, R Arai… - The Journal of …, 2017 - ACS Publications
Asymmetric direct vinylogous aldol reactions of furan-2(5H)-one with aldehydes in the presence of a catalytic amount of novel squaramide–sulfonamide organocatalyst resulted in the …
Number of citations: 32 pubs.acs.org
東巧 - 2014 - repository.kulib.kyoto-u.ac.jp
(続紙 1) 京都大学 博士 (薬学) 氏名 東 巧論文題目 チオ尿素及び有機ボロン酸を用いた不斉反応の開発と反応機構解析チオ尿素触媒は有機触媒の一つであり, 多くの研究者によって盛んに研究が…
Number of citations: 4 repository.kulib.kyoto-u.ac.jp
葉山登 - 2016 - repository.kulib.kyoto-u.ac.jp
チオ尿素-ボロン酸ハイブリッド触 媒の開発とα,β-不飽和カルボン酸 の触媒的不斉マイケル付 Page 1 RIGHT: URL: CITATION: AUTHOR(S): ISSUE DATE: TITLE: チオ尿素-ボロン酸ハイブリッド…
Number of citations: 4 repository.kulib.kyoto-u.ac.jp

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